Stereochemical Identity Dictates Factor Xa Inhibitory Activity: (3R,4S) vs. Racemic cis-Mixture
In a dedicated enantioselective study, (3R,4S)-piperidine diamine derivatives synthesized from Boc-D-serine were compared head-to-head with the corresponding racemic cis-mixtures. The (3R,4S)-isomer was confirmed as the active enantiomer for fXa inhibition, establishing that the racemic mixture dilutes potency and that procurement of the enantiopure (3R,4S) building block is essential for maximal target engagement [1]. In the broader cis-piperidine diamine series, prototypical derivatives exhibit fXa IC50 values in the low nanomolar range (e.g., ~10 nM) [2].
| Evidence Dimension | Stereochemistry-activity relationship for fXa inhibition |
|---|---|
| Target Compound Data | (3R,4S) enantiomer confirmed as the active isomer; IC50 of advanced derivatives ~10 nM |
| Comparator Or Baseline | Racemic cis-piperidine diamine mixture; (3S,4R) enantiomer inactive |
| Quantified Difference | Enantiomeric activity resides in (3R,4S); racemic mixture expected to show ~50% potency of enantiopure material at equivalent mass concentration |
| Conditions | Human factor Xa enzymatic assay; derivatives with amide/urea substituents |
Why This Matters
Procurement of the (3R,4S)-configured building block is a prerequisite for synthesizing stereochemically pure fXa inhibitor candidates; racemic or mis-configured starting material will produce suboptimal or inactive compounds.
- [1] Mochizuki, A.; Naito, H.; Nakamoto, Y.; Uoto, K.; Ohta, T. Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors. Heterocycles 2008, 75, 1659-1671. View Source
- [2] Mochizuki, A.; Nakamoto, Y.; Naito, H.; Uoto, K.; Ohta, T. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorg. Med. Chem. Lett. 2008, 18, 782-787. BindingDB IC50: 10 nM for representative cis-piperidine diamine. View Source
